Naphthalen-2-yl nitrite
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Overview
Description
Naphthalen-2-yl nitrite is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitrite group (-ONO) attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-2-yl nitrite can be synthesized through the nitration of naphthalene derivatives. One common method involves the reaction of 2-naphthol with nitrous acid (HNO2) under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_{10}\text{H}_7\text{OH} + \text{HNO}2 \rightarrow \text{C}{10}\text{H}_7\text{ONO} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction can yield naphthylamines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Halogenated naphthalenes, nitronaphthalenes
Scientific Research Applications
Naphthalen-2-yl nitrite has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of naphthalen-2-yl nitrite involves its interaction with molecular targets through its nitrite group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated by its ability to undergo redox reactions and form covalent bonds with target molecules, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of naphthalen-2-yl nitrite, known for its reactivity and use in organic synthesis.
Naphthalene: The parent hydrocarbon, used in the production of various derivatives.
Naphthylamines: Reduction products of this compound, with applications in dye and pharmaceutical industries.
Uniqueness: this compound is unique due to its nitrite functional group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
918883-27-9 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
naphthalen-2-yl nitrite |
InChI |
InChI=1S/C10H7NO2/c12-11-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
ZTPORPIMDWAVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)ON=O |
Origin of Product |
United States |
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